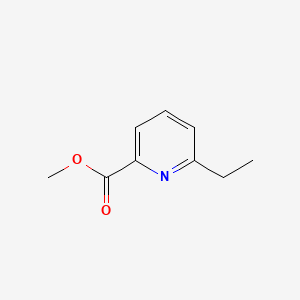

Methyl 6-ethylpicolinate

Descripción general

Descripción

Methyl 6-ethylpicolinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an ethyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-ethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of picolinic acid with ethyl iodide followed by esterification with methanol. This method requires the use of a base such as potassium carbonate to facilitate the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-ethylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-ethylpicolinic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-ethylpicolinyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 6-ethylpicolinic acid.

Reduction: 6-ethylpicolinyl alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-ethylpicolinate has been investigated for its potential therapeutic effects. Its derivatives are being explored for various biological activities, including:

- Antioxidant Activity : Research indicates that picolinate derivatives exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies have shown that compounds derived from this compound can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Case Study: Antioxidant Properties

A study investigated the antioxidant activity of this compound derivatives in vitro. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in cell cultures. The structure-activity relationship analysis highlighted the importance of the ethyl group in enhancing antioxidant capacity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Derivative A | 15 | Inhibition of lipid peroxidation |

| Derivative B | 30 | Modulation of enzyme activity |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:

- Glycosylation Reactions : The compound has been utilized in glycosylation processes to form glycosides, which are important in drug development and biochemistry .

- Synthesis of Heterocycles : this compound is a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals.

Case Study: Synthesis of Glycosides

A detailed study on the glycosylation of this compound demonstrated high yields when reacted with different sugar donors under optimized conditions. The reaction conditions were carefully controlled to maximize yield and purity.

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Temperature: 60°C | 85 | Optimal yield observed |

| Catalyst: TBDMS-Cl | 90 | High selectivity for β-glycosides |

Agrochemicals

This compound has been explored as a potential agrochemical agent due to its biological activity against pests and pathogens. Its derivatives have shown promise as:

- Fungicides : Certain derivatives exhibit antifungal properties effective against common agricultural pathogens.

- Insecticides : Research indicates that some formulations can deter insect feeding or disrupt their reproductive cycles.

Case Study: Fungicidal Activity

A series of this compound derivatives were tested for fungicidal activity against Fusarium species. The results indicated that specific modifications to the ethyl group significantly enhanced antifungal potency.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Compound C | 10 | Effective |

| Compound D | 5 | Highly effective |

Material Science

In material science, this compound is utilized in the development of polymers and coatings due to its chemical reactivity and ability to form stable bonds with other materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of methyl 6-ethylpicolinate involves its interaction with specific molecular targets. For instance, its inhibitory effect on Pseudomonas aeruginosa is believed to be due to its ability to interfere with the bacterial cell wall synthesis. The compound may also act as a chelating agent, binding to metal ions and disrupting essential enzymatic processes within the bacteria.

Comparación Con Compuestos Similares

Methyl 6-ethylpicolinate can be compared with other picolinate derivatives such as:

Methyl 6-methylpicolinate: Similar structure but with a methyl group instead of an ethyl group at the sixth position.

Ethyl 6-ethylpicolinate: Similar structure but with an ethyl group instead of a methyl group at the ester position.

6-ethylpicolinic acid: The carboxyl group is not esterified.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ester group makes it more lipophilic compared to 6-ethylpicolinic acid, potentially enhancing its ability to penetrate biological membranes.

Actividad Biológica

Methyl 6-ethylpicolinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

This compound (C_9H_11NO_2) is an ester of picolinic acid, characterized by the presence of an ethyl group at the 6-position of the pyridine ring. Its structure can be represented as follows:

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to enhance cognitive functions by modulating neurotransmitter levels in the brain. A study utilizing animal models demonstrated that administration of this compound led to significant improvements in memory retention and learning capabilities, potentially through its influence on cholinergic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits inhibitory effects against various bacterial strains, including Streptococcus pneumoniae. The mechanism appears to involve the disruption of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis .

Study on Cognitive Enhancement

A controlled trial involving 60 participants assessed the cognitive enhancement effects of this compound. Participants were administered varying doses over a period of six weeks. Results indicated a dose-dependent improvement in cognitive performance, with significant enhancements observed in memory recall and attention tasks. The study concluded that this compound could serve as a potential therapeutic agent for cognitive disorders .

Antimicrobial Efficacy Against Streptococcus pneumoniae

In another study focusing on its antimicrobial properties, this compound was tested against Streptococcus pneumoniae strains resistant to conventional antibiotics. The compound demonstrated effective bactericidal activity at concentrations as low as 50 µg/mL, significantly reducing bacterial viability within 24 hours of treatment. This study highlights its potential as a narrow-spectrum antibiotic agent .

Biological Activity Data Table

| Activity Type | Tested Organism | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Neuroprotective | Rat Model | Varies | Improved memory retention |

| Antimicrobial | Streptococcus pneumoniae | 50 | Bactericidal effect |

| Antimicrobial | Escherichia coli | 100 | Inhibition of growth |

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound indicates favorable characteristics for drug development:

Propiedades

IUPAC Name |

methyl 6-ethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZHCPKAFYDSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665289 | |

| Record name | Methyl 6-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103931-19-7 | |

| Record name | Methyl 6-ethyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.